

In-depth Technical Guide: 1-Bromo-4-(tert-butoxy)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-4-(tert-butoxy)benzene**

Cat. No.: **B1272080**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-Bromo-4-(tert-butoxy)benzene** (CAS No. 60876-70-2). Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's structural characterization, its utility as a synthetic building block, and essential safety and handling protocols. The tert-butoxy group serves as a versatile protecting group for the phenolic oxygen, enabling a wide range of synthetic transformations at the bromine-substituted position, particularly in palladium-catalyzed cross-coupling reactions. This guide synthesizes data from established chemical suppliers and spectral databases, offering practical insights and detailed experimental procedures to empower its effective application in research and development.

Chemical Identity and Physical Properties

1-Bromo-4-(tert-butoxy)benzene is a para-substituted aromatic compound featuring a bromine atom and a tert-butoxy group. At ambient temperature, it typically presents as a white to pale yellow crystalline powder or a low-melting solid.^{[1][2]} The bulky tert-butyl group sterically hinders the ether linkage, contributing to its relative stability under various reaction conditions, yet allowing for deprotection under acidic conditions to reveal the phenol.

Core Physical Data

The fundamental physical properties of **1-Bromo-4-(tert-butoxy)benzene** are summarized in the table below. These values are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
CAS Number	60876-70-2	[1] [3]
Molecular Formula	C ₁₀ H ₁₃ BrO	[1] [3]
Molecular Weight	229.11 g/mol	[3] [4]
Appearance	White to pale yellow crystalline powder or low-melting solid	[1] [2]
Melting Point	32-37 °C	[1]
Boiling Point	63-65 °C @ 0.4 mmHg	[4]
Density (Predicted)	~1.278 g/cm ³	[4]
Refractive Index	~1.528	[4]
Solubility	Not miscible or difficult to mix in water. Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate).	[4]

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of **1-Bromo-4-(tert-butoxy)benzene**. The following sections detail the expected spectral features, which serve as a benchmark for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The spectra are characterized by the distinct signals of the tert-butyl group and the para-

substituted aromatic ring.

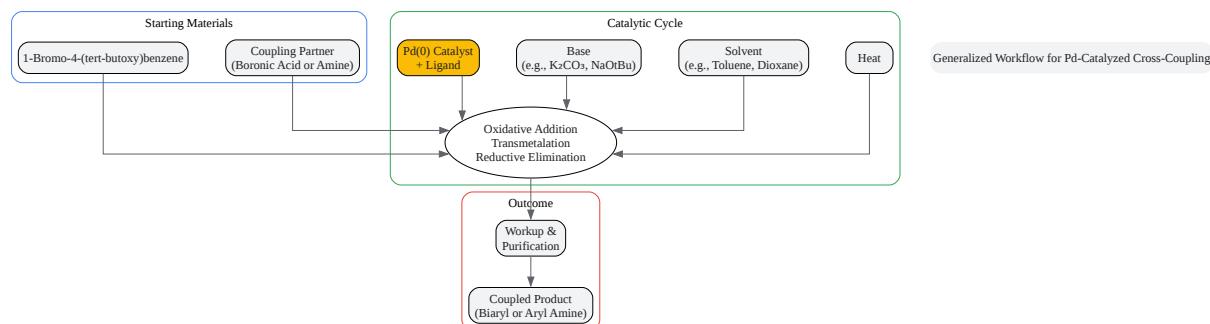
- ^1H NMR (Proton NMR): The spectrum is simple and highly informative.
 - A sharp, intense singlet appears around δ 1.3 ppm, integrating to 9 protons. This signal is characteristic of the nine equivalent protons of the tert-butyl group.
 - The aromatic region displays a classic AA'BB' splitting pattern typical of 1,4-disubstituted benzene rings. Two doublets are expected:
 - A doublet around δ 6.8-6.9 ppm (2H), corresponding to the aromatic protons ortho to the electron-donating tert-butoxy group.
 - A doublet around δ 7.3-7.4 ppm (2H), corresponding to the aromatic protons ortho to the electron-withdrawing bromine atom.
- ^{13}C NMR (Carbon-13 NMR): The proton-decoupled ^{13}C NMR spectrum will show six distinct signals, confirming the molecular symmetry.[3]
 - δ ~31.5 ppm: The three equivalent methyl carbons of the tert-butyl group.
 - δ ~78.5 ppm: The quaternary carbon of the tert-butyl group.
 - δ ~115.0 ppm: The carbon atom (C1) attached to the bromine. The "heavy atom effect" of bromine results in an upfield shift compared to what electronegativity alone would predict. [5]
 - δ ~121.5 ppm: The two equivalent aromatic carbons (C2, C6) ortho to the tert-butoxy group.
 - δ ~132.5 ppm: The two equivalent aromatic carbons (C3, C5) ortho to the bromine atom.
 - δ ~154.0 ppm: The aromatic carbon (C4) attached to the oxygen of the tert-butoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[3]

- $\sim 2980\text{-}2870\text{ cm}^{-1}$: C-H stretching vibrations from the aliphatic tert-butyl group.
- $\sim 1590\text{-}1480\text{ cm}^{-1}$: C=C stretching vibrations characteristic of the aromatic ring.
- $\sim 1240\text{ cm}^{-1}$: A strong C-O stretching band for the aryl ether linkage.
- $\sim 825\text{ cm}^{-1}$: A strong C-H out-of-plane bending vibration, indicative of 1,4-disubstitution on a benzene ring.

Synthetic Applications in Drug Discovery and Development


1-Bromo-4-(tert-butoxy)benzene is a valuable intermediate in organic synthesis. The bromine atom serves as a handle for introducing molecular complexity via cross-coupling reactions, while the tert-butoxy group acts as a robust protecting group for the phenol, which can be unveiled later in a synthetic sequence.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making this compound an excellent substrate for reactions that form new carbon-carbon or carbon-nitrogen bonds.^[6]

- Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).^[7] This is a cornerstone reaction for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.
- Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.^[8] It is one of the most powerful methods for synthesizing aryl amines, which are key components in a vast number of bioactive molecules.

The workflow for these coupling reactions is conceptually similar, as depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Generalized Workflow for Pd-Catalyzed Cross-Coupling.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions and scale.

Synthesis of 1-Bromo-4-(tert-butoxy)benzene

This procedure is adapted from a known method for the acid-catalyzed etherification of a phenol.^[9]

Objective: To synthesize **1-Bromo-4-(tert-butoxy)benzene** from 4-bromophenol and isobutylene.

Materials:

- 4-Bromophenol (10.0 g, 57.8 mmol)
- Isobutylene (condensed, ~40 mL)
- Dichloromethane (CH_2Cl_2 , 50 mL)
- Trifluoromethanesulfonic acid (TfOH, 0.35 mL, 4 mmol)
- Triethylamine (TEA, 0.5 mL)
- Silica gel for chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- In a flask equipped with a magnetic stirrer and a cold finger condenser, dissolve 4-bromophenol in dichloromethane.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Carefully condense isobutylene gas into the flask.
- Slowly add trifluoromethanesulfonic acid to the cold reaction mixture.
- Maintain the reaction at -78 °C and stir for 4 hours.
- Allow the mixture to slowly warm to room temperature.
- Quench the reaction by adding triethylamine.
- Remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting with 1% ethyl acetate) to yield the pure product.

Representative Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki coupling of an aryl bromide, which can be adapted for **1-Bromo-4-(tert-butoxy)benzene**.[\[10\]](#)

Objective: To couple **1-Bromo-4-(tert-butoxy)benzene** with a generic arylboronic acid.

Materials:

- **1-Bromo-4-(tert-butoxy)benzene** (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh_3 , 0.04 mmol, 4 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 mmol)
- Toluene (5 mL), Ethanol (2 mL), Water (2 mL) - degassed

Procedure:

- To a dry Schlenk flask, add **1-Bromo-4-(tert-butoxy)benzene**, the arylboronic acid, potassium carbonate, $\text{Pd}(\text{OAc})_2$, and PPh_3 .
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.

- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. **1-Bromo-4-(tert-butoxy)benzene** must be handled with appropriate care.

- Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid all personal contact.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.
- Spill & Disposal: In case of a spill, contain the material using an inert absorbent (e.g., sand or vermiculite) and place it in a labeled container for chemical waste disposal.[13] Dispose of contents/container to an approved waste disposal plant.

Conclusion

1-Bromo-4-(tert-butoxy)benzene is a synthetically versatile building block with well-defined physical and spectroscopic properties. Its utility, particularly as a substrate in modern cross-coupling chemistry, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The tert-butoxy group provides a stable protecting group for the phenol, which can be readily removed when desired, further enhancing its synthetic potential. By understanding its properties and adhering to safe handling practices as outlined in this guide, scientists can

effectively leverage this compound to construct complex molecular architectures for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 3. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis routes of 1-Bromo-4-(tert-butoxy)benzene [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [In-depth Technical Guide: 1-Bromo-4-(tert-butoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272080#1-bromo-4-tert-butoxy-benzene-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com